molecular formula C21H26ClN3O3S B2969844 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216442-53-3

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2969844
CAS No.: 1216442-53-3
M. Wt: 435.97
InChI Key: IOTMTTYARFKNCR-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived acetamide featuring a dimethylaminoethyl side chain, a phenoxyacetamide backbone, and a hydrochloride salt. The benzo[d]thiazole core is substituted with methoxy (4-position) and methyl (7-position) groups, which modulate electronic and steric properties. Its hydrochloride salt improves stability and bioavailability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-15-10-11-17(26-4)19-20(15)28-21(22-19)24(13-12-23(2)3)18(25)14-27-16-8-6-5-7-9-16;/h5-11H,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMTTYARFKNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a complex synthetic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C21_{21}H26_{26}ClN3_3O3_3S
  • Molecular Weight : 436.0 g/mol
  • CAS Number : 1216442-53-3

Preliminary studies indicate that this compound acts primarily as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to increase histone acetylation, leading to altered gene expression and potentially inducing apoptosis in cancer cells. The inhibition of HDACs can also contribute to anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

Biological Activities

The biological activities of this compound can be categorized as follows:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in A549 and MCF-7 cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques, which allow for the incorporation of various functional groups that enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its therapeutic potential .

Synthetic Route Overview

  • Formation of Thiazole Ring : Utilizing thiourea and α-bromoketones.
  • Substitution Reactions : Incorporating dimethylamino and phenoxyacetyl groups.
  • Final Hydrochloride Salt Formation : Enhancing solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with acetamide and benzothiazole derivatives from the provided evidence, focusing on structural features, synthesis, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name / ID (from Evidence) Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Synthesis Highlights
Target Compound Benzo[d]thiazole - 4-OCH₃, 7-CH₃, -N(CH₃)₂CH₂CH₂-, -OPh ~480 (estimated) Amide, tertiary amine, ether Likely involves coupling of substituted benzothiazole-amine with activated phenoxyacetamide, followed by HCl salt formation .
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Thiazole - 4-CH₂Cl, -SO₂Ph ~340 Amide, sulfonyl, chloroalkyl Synthesized via carbodiimide-mediated coupling of thiazole-amine with sulfonylacetic acid.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole - Aryl sulfonyl, difluorophenyl ~450–500 Thione, sulfonyl, fluorine Derived from hydrazinecarbothioamides via cyclization in basic media.
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole - Trichloroethyl, phenyl ~383 Amide, trichloroethyl Synthesized via heterocyclization in concentrated sulfuric acid.

Key Observations:

This may enhance receptor binding affinity . Thiadiazole derivatives (e.g., 4.1) exhibit distinct electronic profiles due to sulfur-rich systems, which are absent in the target compound .

The dimethylaminoethyl side chain distinguishes the target from compounds with alkyl halides or sulfonyl groups, possibly enhancing solubility and CNS penetration .

Synthesis Complexity: The target’s synthesis likely parallels and , employing carbodiimide-mediated amide coupling or reflux conditions with ZnCl₂ catalysis. However, its multi-step functionalization (methoxy, methyl, dimethylaminoethyl) may require orthogonal protection strategies .

Pharmacological Implications: While direct data are unavailable, the phenoxyacetamide moiety is associated with kinase inhibition in analogs (e.g., sulfentrazone in ).

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